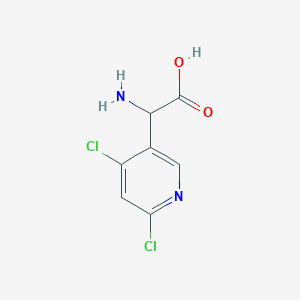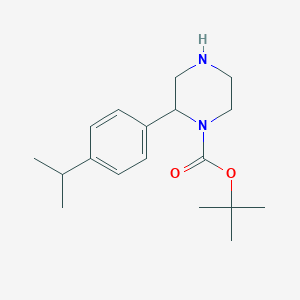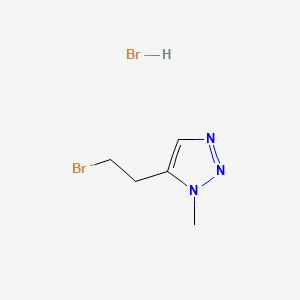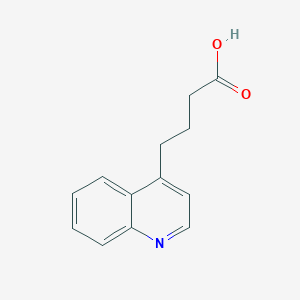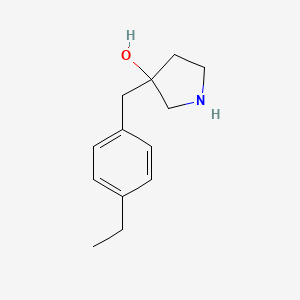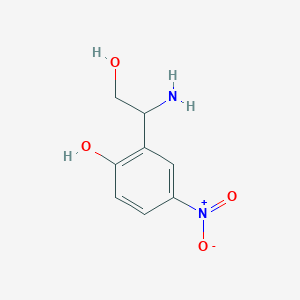![molecular formula C8H8F3NOS B13598606 Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is a chemical compound characterized by the presence of an imino group, a methyl group, a trifluoromethyl group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with methylamine and sulfur-containing reagents under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-[[4-(Trifluoromethyl)phenyl]imino]methyl)phenol
- 4-Methyl-3-(trifluoromethyl)phenol
- (E)-4-(((4-(trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate
Uniqueness
Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone is unique due to the presence of the lambda6-sulfanone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8F3NOS |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
imino-methyl-oxo-[4-(trifluoromethyl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C8H8F3NOS/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |
InChI Key |
RNDPTKUTNWFVSX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



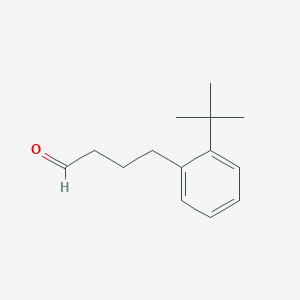
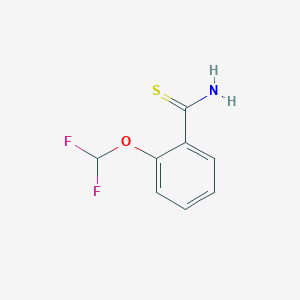
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13598546.png)
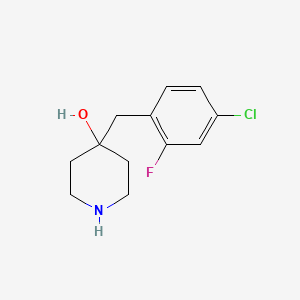
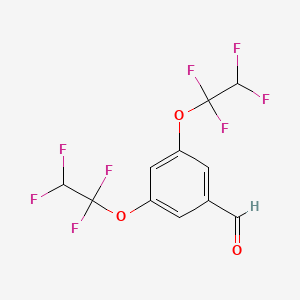
![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)
